molecular formula C19H23Cl2N3OS B1141345 Quetiapine Hydroxy Impurity Dihydrochloride Salt CAS No. 329218-14-6

Quetiapine Hydroxy Impurity Dihydrochloride Salt

Cat. No.: B1141345
CAS No.: 329218-14-6
M. Wt: 412.4 g/mol
InChI Key: OXKMTOMGUPCOBA-UHFFFAOYSA-N
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Description

Quetiapine Hydroxy Impurity Dihydrochloride Salt, also known as this compound, is a useful research compound. Its molecular formula is C19H23Cl2N3OS and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Quetiapine Hydroxy Impurity Dihydrochloride Salt, an impurity of Quetiapine , primarily targets dopamine type 2 (D2) receptors and serotonin (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

At low doses, the compound exhibits hypnotic and sedative effects due to histamine 1-receptor blockade . At midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade . At higher doses, the antipsychotic activity is mediated through serotonergic, muscarinic, alpha adrenergic, and histaminergic receptor blockade .

Biochemical Pathways

The metabolism of Quetiapine is mediated by the cytochrome P450 system , with CYP 3A4 and CYP 2D6 being the predominant enzymes involved in drug transformation . CYP2D6 has been found to be responsible for metabolism of quetiapine to 7-hydroxy-N-desalkylquetiapine , a pharmacologically active metabolite .

Pharmacokinetics

The half-life of the parent compound is 7 hours , and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution . The time to peak plasma concentration is 1–2 hours for the immediate-release formulation . Plasma protein binding is 83% , and the volume of distribution of quetiapine is 10±4 L per kg .

Result of Action

The compound’s action results in the alleviation of symptoms of schizophrenia, bipolar disorder, and major depressive disorder . It has been found to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Quetiapine Hydroxy Impurity Dihydrochloride Salt involves the reaction of Quetiapine with Hydrogen Peroxide in the presence of a catalyst to form Quetiapine Hydroxy Impurity. The resulting impurity is then reacted with Hydrochloric Acid to form the Dihydrochloride Salt.", "Starting Materials": ["Quetiapine", "Hydrogen Peroxide", "Catalyst", "Hydrochloric Acid"], "Reaction": [ "Step 1: Quetiapine is dissolved in a suitable solvent.", "Step 2: Hydrogen Peroxide is added to the solution in the presence of a catalyst.", "Step 3: The mixture is stirred at a suitable temperature for a specified duration.", "Step 4: The resulting Quetiapine Hydroxy Impurity is isolated and purified.", "Step 5: The purified Quetiapine Hydroxy Impurity is dissolved in Hydrochloric Acid.", "Step 6: The mixture is stirred at a suitable temperature for a specified duration.", "Step 7: The resulting Quetiapine Hydroxy Impurity Dihydrochloride Salt is isolated and purified." ] }

CAS No.

329218-14-6

Molecular Formula

C19H23Cl2N3OS

Molecular Weight

412.4 g/mol

IUPAC Name

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;dihydrochloride

InChI

InChI=1S/C19H21N3OS.2ClH/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19;;/h1-8,23H,9-14H2;2*1H

InChI Key

OXKMTOMGUPCOBA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl

Synonyms

4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol Hydrochloride;  Quetiapine Desethanol HCl, 11-[4-(2-Hydroxyethyl)piperazin-1-yldibenzo][b,f][1,4]thiazepine Hydrochloride, Quetiapine Impurity I,

Origin of Product

United States

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